17-Hydroxypregnenolone 3-sulfate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

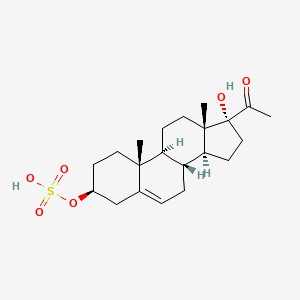

17-Hydroxypregnenolone 3-sulfate is a steroid sulfate derived from 17alpha-hydroxypregnenolone, a pregnane steroid. This compound is characterized by the presence of a sulfo group at the 3-position of the steroid nucleus. It is a significant metabolite in human blood serum and plays a crucial role in various biological processes .

准备方法

This hydroxylation step is catalyzed by the mitochondrial cytochrome P450 enzyme 17alpha-hydroxylase (CYP17A1), which is present in the adrenal glands and gonads . The sulfonation process typically involves the use of sulfotransferase enzymes that utilize 3’-phospho-5’-adenylyl sulfate (PAPS) as the sulfonate donor .

化学反应分析

17-Hydroxypregnenolone 3-sulfate undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the hydroxyl groups, leading to the formation of ketones.

Reduction: The compound can be reduced to form alcohols.

Substitution: The sulfo group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Role in Steroidogenesis

17-Hydroxypregnenolone 3-sulfate is an important precursor in the biosynthesis of steroid hormones. It is primarily produced in the adrenal glands and serves as a substrate for the synthesis of androgens and estrogens:

- Biosynthesis Pathway : It is formed from pregnenolone through the action of hydroxysteroid dehydrogenases. The conversion of 17-hydroxypregnenolone to dehydroepiandrosterone (DHEA) is a critical step in the pathway leading to testosterone and estradiol production .

- Clinical Relevance : Abnormal levels can indicate adrenal dysfunction or congenital adrenal hyperplasia, making it a valuable biomarker for diagnosing adrenal disorders .

Diagnostic Applications

The measurement of serum levels of this compound can aid in diagnosing various endocrine disorders:

- Congenital Adrenal Hyperplasia : Elevated levels are often associated with 3-beta-hydroxysteroid dehydrogenase deficiency, which leads to an accumulation of steroid precursors .

- Adrenal Insufficiency : Its levels can help differentiate between different types of adrenal insufficiency, guiding treatment decisions .

Table 1: Diagnostic Thresholds for 17-Hydroxypregnenolone Levels

| Age Group | Normal Range (ng/dL) |

|---|---|

| Premature Infants | 1,219 - 9,799 |

| Full-term Infants | 229 - 3,104 |

| Children (1-6 yrs) | <277 |

| Adolescents (10-17 yrs) | 35 - 478 |

Research on Metabolism

Studies have shown that 17-hydroxypregnenolone undergoes various metabolic transformations:

- In Vitro Studies : Research involving human adrenal tissue has demonstrated that this compound can be converted into other steroid metabolites, highlighting its role in adrenal steroid metabolism .

- In Vivo Studies : Investigations into the metabolism of labeled forms have revealed pathways leading to other significant steroids, indicating its central role in steroid biosynthesis .

Implications in Health Conditions

The compound has been implicated in several health conditions:

- Infertility and Hirsutism : Abnormal levels may contribute to reproductive issues such as infertility or hirsutism due to altered androgen production .

- Metabolic Disorders : Research suggests that variations in the levels of this sulfate can influence lipid metabolism and may be linked to conditions like obesity or insulin resistance .

Therapeutic Potential

While primarily studied as a biomarker, there is emerging interest in exploring therapeutic applications:

- Hormonal Therapies : Given its role as a precursor, manipulating its levels could potentially enhance hormonal therapies for conditions like adrenal insufficiency or hormone-sensitive cancers .

- Investigational Drugs : Research into drugs that modulate steroidogenesis may leverage pathways involving 17-hydroxypregnenolone sulfate for therapeutic benefit .

Case Studies and Research Findings

Several studies have documented the clinical significance of measuring 17-hydroxypregnenolone sulfate:

- A study involving patients with adrenal tumors showed altered metabolism patterns of this compound compared to healthy controls, suggesting its utility as a diagnostic marker for neoplastic conditions .

- Another research effort highlighted age-related changes in serum levels, indicating that monitoring these levels could provide insights into normal physiological variations versus pathological states .

作用机制

The mechanism of action of 17alpha-hydroxypregnenolone sulfate involves its conversion to other steroid hormones. It acts as a prohormone in the formation of dehydroepiandrosterone (DHEA) and 17alpha-hydroxyprogesterone. These conversions are mediated by enzymes such as 17,20 lyase and 3alpha-hydroxysteroid dehydrogenase . The compound also exerts neuromodulatory effects in the central nervous system by interacting with specific receptors and modulating neurotransmitter release .

相似化合物的比较

17-Hydroxypregnenolone 3-sulfate can be compared with other similar compounds such as:

17alpha-Hydroxypregnenolone: The parent compound without the sulfo group.

Dehydroepiandrosterone sulfate (DHEA-S): Another steroid sulfate with similar biological roles.

17alpha-Hydroxyprogesterone: A prohormone for glucocorticosteroids and androstenedione

The uniqueness of 17alpha-hydroxypregnenolone sulfate lies in its specific role as a neuromodulator and its involvement in the diagnosis of congenital adrenal hyperplasia .

属性

分子式 |

C21H32O6S |

|---|---|

分子量 |

412.5 g/mol |

IUPAC 名称 |

[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate |

InChI |

InChI=1S/C21H32O6S/c1-13(22)21(23)11-8-18-16-5-4-14-12-15(27-28(24,25)26)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,15-18,23H,5-12H2,1-3H3,(H,24,25,26)/t15-,16+,17-,18-,19-,20-,21-/m0/s1 |

InChI 键 |

OMOKWYAQVYBHMG-TVWVXWENSA-N |

SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C)O |

手性 SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C)O |

规范 SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C)O |

同义词 |

17 alpha-hydroxypregnenolone sulfate 17-hydroxypregnenolone 3-sulfate 17-hydroxypregnenolone sulfate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。